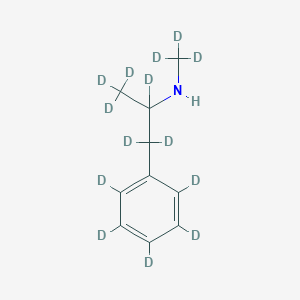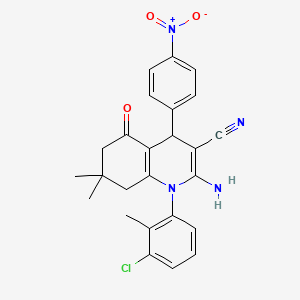
N'-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with additional chloro and nitro substituents on the benzene ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-(4-Chlor-3-nitrobenzyliden)-2-(2-chlorphenoxy)acetohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 4-Chlor-3-nitrobenzaldehyd und 2-(2-chlorphenoxy)acetohydrazid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung der Hydrazone-Bindung zu fördern, und das Produkt wird anschließend durch Filtration und Umkristallisation isoliert.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von N'-(4-Chlor-3-nitrobenzyliden)-2-(2-chlorphenoxy)acetohydrazid ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungsverfahren wie Säulenchromatographie und Kristallisation eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
N'-(4-Chlor-3-nitrobenzyliden)-2-(2-chlorphenoxy)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) zu einer Aminogruppe reduziert werden.
Substitution: Die Chlorsubstituenten können an nucleophilen Substitutionsreaktionen teilnehmen, bei denen Nucleophile wie Amine oder Thiole die Chloratome ersetzen.
Oxidation: Die Hydrazone-Bindung kann oxidiert werden, um entsprechende Oxime oder andere Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff, Ethanol.
Substitution: Amine, Thiole, polare aprotische Lösungsmittel (z. B. Dimethylformamid).
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Wichtigste gebildete Produkte
Reduktion: Bildung von N'-(4-Chlor-3-aminobenzyliden)-2-(2-chlorphenoxy)acetohydrazid.
Substitution: Bildung verschiedener substituierter Derivate abhängig vom verwendeten Nucleophil.
Oxidation: Bildung von Oximen oder anderen oxidierten Produkten.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, wird es hinsichtlich seines Potenzials als antimikrobielles oder Antikrebsmittel untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und schmerzlindernde Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-(4-Chlor-3-nitrobenzyliden)-2-(2-chlorphenoxy)acetohydrazid ist nicht vollständig geklärt, aber es wird angenommen, dass er Interaktionen mit zellulären Zielen wie Enzymen und Rezeptoren beinhaltet. Die Nitro- und Chlorsubstituenten der Verbindung können eine Rolle für ihre Bindungsaffinität und Spezifität spielen. Darüber hinaus kann die Hydrazone-Bindung die Bildung reaktiver Zwischenprodukte erleichtern, die biologische Pfade modulieren können.
Wirkmechanismus
The mechanism of action of N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound’s nitro and chloro substituents may play a role in its binding affinity and specificity. Additionally, the hydrazone linkage may facilitate the formation of reactive intermediates that can modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
N'-(4-Chlor-3-nitrobenzyliden)-2-(2-chlorphenoxy)acetohydrazid kann mit anderen Hydrazone-Derivaten verglichen werden, wie zum Beispiel:
N'-(4-Chlorbenzyliden)-2-(2-chlorphenoxy)acetohydrazid: Fehlt die Nitrogruppe, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
N'-(4-Nitrobenzyliden)-2-(2-chlorphenoxy)acetohydrazid: Fehlt der Chlorsubstituent am Benzolring, was seine chemischen Eigenschaften beeinflussen kann.
N'-(4-Chlor-3-nitrobenzyliden)-2-(2-methoxyphenoxy)acetohydrazid: Enthält eine Methoxygruppe anstelle einer Chlorgruppe, was seine Löslichkeit und Reaktivität verändern kann.
Das Vorhandensein sowohl von Chlor- als auch von Nitrogruppen in N'-(4-Chlor-3-nitrobenzyliden)-2-(2-chlorphenoxy)acetohydrazid macht es einzigartig und möglicherweise vielseitiger in Bezug auf seine chemischen und biologischen Anwendungen.
Eigenschaften
CAS-Nummer |
413606-04-9 |
|---|---|
Molekularformel |
C15H11Cl2N3O4 |
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl2N3O4/c16-11-6-5-10(7-13(11)20(22)23)8-18-19-15(21)9-24-14-4-2-1-3-12(14)17/h1-8H,9H2,(H,19,21)/b18-8+ |
InChI-Schlüssel |
KCJRTLQIFFINCG-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)

![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)


![1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene](/img/structure/B12046993.png)

![3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)
